Heptanal sodium bisulfite

Antifungal Dermatology Mycology

Heptanal's volatility and oxidative instability complicate its handling in synthesis and formulation workflows. Heptanal sodium bisulfite (CAS 13495-04-0) provides a stable, crystalline α-hydroxyalkanesulfonate adduct that eliminates these challenges. • Antifungal efficacy validated at 0.5% against dermatophytes (Trichophyton spp.) • Key published intermediate for undecylenic acid synthesis • Reversible adduct formation enables high-yield heptanal purification • Solid-state properties require moisture-controlled packaging (hygroscopic, up to 27% weight gain at 95% RH) • Ships ambient; store dry, dark at 0-4°C (short-term) or -20°C (long-term).

Molecular Formula C7H15NaO4S
Molecular Weight 218.25 g/mol
CAS No. 13495-04-0
Cat. No. B083196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanal sodium bisulfite
CAS13495-04-0
Molecular FormulaC7H15NaO4S
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCCCC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyQATUVRLKFKBGMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanal Sodium Bisulfite Overview and Procurement


Heptanal sodium bisulfite (CAS 13495-04-0), also known as heptaldehyde sodium bisulfite, is an α-hydroxyalkanesulfonate adduct formed by the nucleophilic addition of sodium bisulfite to heptanal [1]. This reaction yields a crystalline, water-soluble powder (C₇H₁₅NaO₄S, MW 218.25) that is practically insoluble in ethanol and ether [2]. Unlike its parent aldehyde, which is a volatile liquid prone to oxidation, this adduct offers enhanced stability and handling properties, making it a critical intermediate in organic synthesis and a recognized antifungal agent .

Why Generic Substitution Fails


Generic substitution of aldehyde-bisulfite adducts or alternative carbonyl protection strategies is not feasible due to heptanal sodium bisulfite's unique combination of specific antifungal efficacy, well-defined synthetic utility as an intermediate for undecylenic acid, and distinct physical-chemical properties that govern its processability. Its antifungal activity is documented against specific dermatophytes at precise concentrations [1], while its role as a precursor to undecylenic acid is a defined synthetic pathway . Furthermore, the adduct formation equilibrium and resulting solid-state characteristics, such as hygroscopicity, are highly dependent on the aldehyde's structure and the counterion present, meaning performance cannot be inferred from shorter or longer chain analogs [2].

Quantitative Differentiation vs. Analogs


Antifungal Efficacy Against Dermatophytes

Heptanal sodium bisulfite demonstrates documented, broad-spectrum fungicidal and fungistatic activity against a panel of dermatophytes, including those responsible for tinea pedis (athlete's foot). The compound is effective at a concentration of 0.5%, as detailed in foundational patent literature [1]. This specific quantitative benchmark for dermatophyte inhibition provides a verifiable efficacy point not established for the general class of aldehyde-bisulfite adducts.

Antifungal Dermatology Mycology

Synthetic Intermediate for Undecylenic Acid

A primary industrial and research application of heptanal sodium bisulfite is its use as a key intermediate in the synthesis of undecylenic acid . This is a defined, published synthetic route, positioning the compound as a strategic building block for producing this specific antifungal agent. In contrast, many other aldehyde-bisulfite adducts are primarily employed for purification or temporary protection, lacking a comparable, direct pathway to a commercially significant active pharmaceutical ingredient.

Organic Synthesis Pharmaceutical Intermediates Antifungal

Adduct Formation Kinetics

The addition reaction kinetics between heptanal and sodium bisulfite have been specifically characterized, providing quantitative data for process design. The reaction is exothermic with a reaction heat of -60.01 kJ·mol⁻¹, a forward activation energy of 34.68 kJ·mol⁻¹, and a reverse activation energy of 94.69 kJ·mol⁻¹ [1]. While analogous data for other aldehydes exist, this study explicitly addresses the dearth of kinetic data for higher carbon aliphatic aldehydes, thereby establishing a unique, process-relevant dataset for heptanal sodium bisulfite formation [1].

Chemical Kinetics Process Chemistry Separation Science

Hygroscopicity of Sodium Bisulfite Adducts

In a broader study of aldehyde-bisulfite adducts, the sodium bisulfite adduct of a structurally related aldehyde exhibited significant hygroscopicity, with a weight gain of up to 27% at 95% relative humidity [1]. This class-level observation is critical for the handling and long-term storage of heptanal sodium bisulfite. The hygroscopic nature is a defining material property that may necessitate controlled storage conditions, a factor that is not universal for all aldehyde derivatives and must be considered during procurement and experimental design.

Solid State Chemistry Formulation Science Material Properties

Solubility Profile for Purification

Heptanal sodium bisulfite exhibits a distinct solubility profile, being moderately soluble in water, somewhat soluble in methanol, and practically insoluble in ethanol and ether [1]. This selective solubility is the functional basis for its use in aldehyde purification via adduct formation and for its formulation in aqueous antifungal compositions. This profile directly contrasts with the parent aldehyde (heptanal), which is a non-polar, water-immiscible liquid, and with other adducts that may have different counterion-dependent solubilities [2].

Preformulation Green Chemistry Analytical Chemistry

Validated Application Scenarios


Topical Antifungal Formulation R&D

This compound is a critical raw material for developing and evaluating new topical antifungal treatments. Its documented efficacy against dermatophytes at 0.5% concentration provides a validated starting point for formulation scientists [1]. Researchers can leverage this benchmark to assess novel drug delivery systems or combination therapies for tinea pedis and other superficial mycotic infections, ensuring their work builds upon a foundation of verified antifungal activity.

Synthesis of Undecylenic Acid

Heptanal sodium bisulfite serves as a key, published intermediate in the synthesis of undecylenic acid, an over-the-counter antifungal agent [1]. This established synthetic route makes the compound an essential procurement item for chemical manufacturers and pharmaceutical companies engaged in the production of undecylenic acid or in the development of novel analogs and prodrugs based on this scaffold.

Heptanal Purification Process Design

The specific reaction kinetics for the formation of heptanal sodium bisulfite are uniquely quantified, enabling chemical engineers to design, model, and optimize large-scale separation processes for heptanal from complex reaction mixtures [1]. This application is particularly valuable in industries like fragrance and flavor, where high-purity heptanal is a desired commodity, and the adduct formation offers a reversible, high-yield purification strategy.

Solid-State Stability Assessment

For material scientists and pre-formulation groups, this compound serves as a model substance to investigate the solid-state properties of aldehyde-bisulfite adducts. The class-level evidence of significant hygroscopicity for sodium adducts (up to 27% weight gain at 95% RH) informs critical decisions regarding packaging, storage, and handling protocols during procurement and experimental workflows [1]. This knowledge is vital for ensuring the integrity of the compound from the vendor to the laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptanal sodium bisulfite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.